![molecular formula C19H17FN8OS B2639867 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea CAS No. 2034391-56-3](/img/structure/B2639867.png)
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C19H17FN8OS and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications and PI3K Inhibition
The modification of compounds structurally related to the one specified, particularly focusing on the replacement of functional groups to enhance anticancer effects and reduce toxicity, has been explored. For example, alkylurea moiety replacements in certain compounds have led to potent antiproliferative activities against human cancer cell lines, significant inhibition of PI3Ks and mTOR, and reduced acute oral toxicity. These compounds have shown efficacy in inhibiting tumor growth in mouse models, indicating potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Synthesis and Antimicrobial Evaluation
The synthesis of heterocyclic compounds, such as triazolo[4,3-a]pyridines, through innovative methods has demonstrated significant antimicrobial activities. These compounds have been synthesized via oxidative cyclization processes and evaluated for their potential as antimicrobial agents, showcasing their importance in developing new therapeutic strategies (O. Prakash et al., 2011).
Biological Studies of Heterocyclic Derivatives
Investigations into the biological activities of triazolothiadiazines and triazolothiadiazoles containing specific molecular frameworks have included screenings for antibacterial and insecticidal properties. Such studies contribute to the understanding of how structural variations influence biological efficacy, paving the way for the development of new agents with potential applications in agriculture and medicine (B. S. Holla et al., 2006).
Antioxidant and Anticancer Properties
Some derivatives structurally related to the specified compound have been explored for their in vitro antioxidant properties and anticancer activities, particularly against hepatocellular carcinoma. These investigations have highlighted the potential of such compounds in therapeutic applications, especially in cancer treatment, due to their ability to induce apoptosis in cancer cells and exhibit potent antioxidant effects (D. Sunil et al., 2010).
Chiral Heterocyclic Compounds and Antibacterial Activity
The synthesis of chiral heterocyclic compounds, including those containing the 1,2,4-triazole ring, has also been studied for their antibacterial activity. These efforts underscore the role of chirality in enhancing the biological activities of heterocyclic compounds, offering insights into the design of more effective therapeutic agents (Haoxin Shi et al., 2001).
Propriétés
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8OS/c20-13-3-1-12(2-4-13)15-10-30-19(23-15)24-18(29)22-14-7-8-27(9-14)17-6-5-16-25-21-11-28(16)26-17/h1-6,10-11,14H,7-9H2,(H2,22,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCTRJFAPGUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

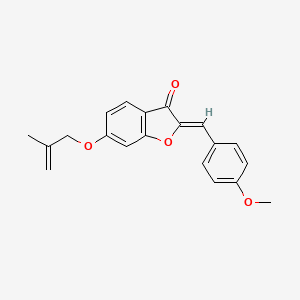
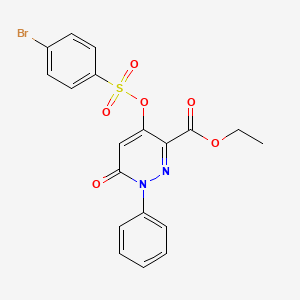
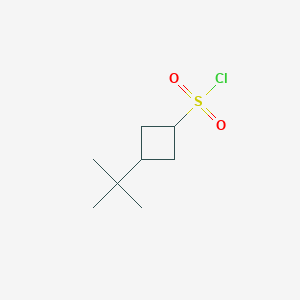
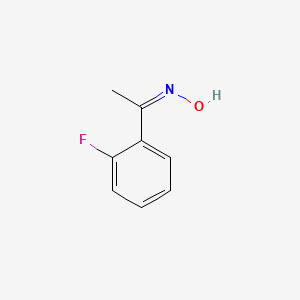
![5-((2-(diethylamino)ethyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639790.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2639791.png)
![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2639792.png)
![3-Methyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639793.png)
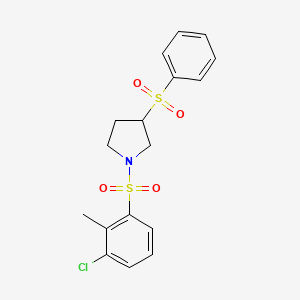
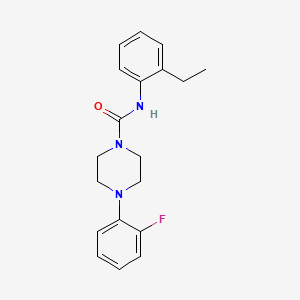

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2639800.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2639801.png)
![1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2639804.png)